molecular formula C10H6ClNOS B039895 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride CAS No. 119082-98-3

5-(2-Pyridinyl)-2-thiophenecarbonyl chloride

Cat. No.: B039895
CAS No.: 119082-98-3
M. Wt: 223.68 g/mol
InChI Key: NAWHORNTKSFUCQ-UHFFFAOYSA-N
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Description

5-(2-Pyridinyl)-2-thiophenecarbonyl chloride: is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring attached to a thiophene ring, with a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride typically involves the reaction of 5-(2-pyridinyl)-2-thiophenecarboxylic acid with thionyl chloride (SOCl₂). The reaction is usually carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The acyl chloride group in 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation of the thiophene ring can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine (TEA).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

Major Products:

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Alcohols and Amines: Resulting from reduction reactions.

    Oxidized Thiophene Derivatives: Produced from oxidation reactions.

Scientific Research Applications

Chemistry: 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride depends on its specific application and the target molecule it interacts with. Generally, the compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on target molecules. This can lead to the formation of new chemical bonds and the modification of molecular structures.

Molecular Targets and Pathways:

    Nucleophilic Sites: The compound targets nucleophilic sites such as amines, alcohols, and thiols.

    Pathways: The acylation reactions can modify the activity of enzymes, receptors, or other biological molecules, potentially leading to changes in biological function.

Comparison with Similar Compounds

    5-(2-Pyridinyl)-2-thiophenecarboxylic acid: The precursor to 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride.

    2-Thiophenecarbonyl chloride: A simpler acyl chloride with similar reactivity but lacking the pyridine ring.

    5-(2-Pyridinyl)-2-thiophenemethanol: A reduced form of the compound with an alcohol functional group instead of the acyl chloride.

Uniqueness: this compound is unique due to the presence of both a pyridine and a thiophene ring, along with the reactive acyl chloride group. This combination of structural features makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and pharmaceuticals.

Properties

IUPAC Name

5-pyridin-2-ylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWHORNTKSFUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379883
Record name 5-(2-PYRIDINYL)-2-THIOPHENECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119082-98-3
Record name 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119082-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-PYRIDINYL)-2-THIOPHENECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Pyridin-2-yl)thiophene-2-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A suspension of 5-(pyrid-2-yl)thiophene-2-carboxylic acid (48 mg) in dry toluene (10 mL) was treated with thionyl chloride (269 μL). After stirring at 100° C. for 2.5 hours the reaction mixture was allowed to cool to room temperature and then evaporated. The residue was azeotroped with toluene to give the title compound (61 mg), which was used without further purification.
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
269 μL
Type
reactant
Reaction Step Two

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